molecular formula C13H8FIN2O2S B567342 4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-45-2

4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567342
CAS No.: 1227270-45-2
M. Wt: 402.182
InChI Key: RRBGWTZKTLWGTQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with fluoro, iodo, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a pyrrolopyridine derivative.

    Fluorination: Introduction of the fluoro group can be achieved using reagents such as Selectfluor.

    Iodination: The iodo group is introduced using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Phenylsulfonylation: The phenylsulfonyl group is added using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its functional groups. The fluoro and iodo groups can participate in halogen bonding, while the phenylsulfonyl group can engage in sulfonylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Fluoro-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Fluoro-2-iodo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

The uniqueness of 4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents, which confer distinct reactivity and potential biological activity. The presence of both fluoro and iodo groups allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-fluoro-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGWTZKTLWGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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